molecular formula C10H7NO2 B13474227 6-Methyl-5,8-dihydroquinoline-5,8-dione CAS No. 18633-03-9

6-Methyl-5,8-dihydroquinoline-5,8-dione

Katalognummer: B13474227
CAS-Nummer: 18633-03-9
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: XXQAHBXLRFWCTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-5,8-dihydroquinoline-5,8-dione is a heterocyclic compound with a quinoline backbone. This compound is notable for its unique structure, which includes a quinoline ring system with two ketone groups at positions 5 and 8, and a methyl group at position 6. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,8-dihydroquinoline-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the methyl and ketone functionalities required for this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the Skraup synthesis or other cyclization methods. These processes are optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-5,8-dihydroquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The methyl group and the quinoline ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-5,8-dihydroquinoline-5,8-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methyl-5,8-dihydroquinoline-5,8-dione involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in cellular respiration, leading to reduced ATP production and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-5,8-dihydroquinoline-5,8-dione is unique due to the presence of both the methyl group and the ketone functionalities, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

18633-03-9

Molekularformel

C10H7NO2

Molekulargewicht

173.17 g/mol

IUPAC-Name

6-methylquinoline-5,8-dione

InChI

InChI=1S/C10H7NO2/c1-6-5-8(12)9-7(10(6)13)3-2-4-11-9/h2-5H,1H3

InChI-Schlüssel

XXQAHBXLRFWCTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.